molecular formula C18H37N3O9P2 B14138508 Quinoline, 1,2,3,4-tetrahydro-8-((5-(isopropylamino)pentyl)amino)-6-methoxy-, diphosphate CAS No. 63680-73-9

Quinoline, 1,2,3,4-tetrahydro-8-((5-(isopropylamino)pentyl)amino)-6-methoxy-, diphosphate

Cat. No.: B14138508
CAS No.: 63680-73-9
M. Wt: 501.4 g/mol
InChI Key: QAJYOHVKNWTWNW-UHFFFAOYSA-N
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Description

Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of phosphonium and quinoline derivatives, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine involves multiple steps. One common approach is the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically occurs in diphenyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmaceutical activities .

Scientific Research Applications

Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is unique due to its combined phosphonium and quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

63680-73-9

Molecular Formula

C18H37N3O9P2

Molecular Weight

501.4 g/mol

IUPAC Name

N-(5-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid

InChI

InChI=1S/C18H31N3O.2H3O4P/c1-14(2)19-11-5-4-6-12-20-16-9-10-17(22-3)15-8-7-13-21-18(15)16;2*1-5(2,3)4/h9-10,14,19-21H,4-8,11-13H2,1-3H3;2*(H3,1,2,3,4)

InChI Key

QAJYOHVKNWTWNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=C(C=C1)OC)CCCN2.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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